![molecular formula C17H19F3N6O2 B2654128 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide CAS No. 2034551-13-6](/img/structure/B2654128.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
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Overview
Description
This compound contains several functional groups including a triazine ring, a morpholine ring, a dimethylamino group, and a trifluorobenzamide group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating dimethylamino group and the electron-withdrawing trifluorobenzamide group. This could make the compound susceptible to electrophilic or nucleophilic attack, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Triazine Derivatives in Medicinal Chemistry
Triazine derivatives have been explored for their potential in medicinal chemistry, especially as neurokinin-1 (NK1) receptor antagonists. These compounds, due to their high affinity and oral activity, have shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. The construction of dimethylaminomethyl 1,2,3-triazol-4-yl units in these molecules highlights the versatility of triazine derivatives in drug design (Harrison et al., 2001).
Morpholine and Its Role in Chemical Synthesis
Morpholine rings are crucial in the synthesis of various chemical compounds. For instance, they have been used to synthesize 1,3,5-triazine derivatives through reactions with dimethylbiguanide, indicating their importance in constructing complex molecules with potential biological activities (Zhang Li-hu, 2014). Additionally, morpholine derivatives have been studied for their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Synthetic and Catalytic Applications
The chemical flexibility of morpholine and triazine derivatives extends to synthetic and catalytic applications. For example, they have been used in the synthesis of peptidomimetics, showcasing their role in creating bioactive molecules that can mimic the structure and function of peptides (Shieh et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O2/c1-25(2)16-22-12(23-17(24-16)26-5-7-28-8-6-26)9-21-15(27)10-3-4-11(18)14(20)13(10)19/h3-4H,5-9H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDAKCWKCMDNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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